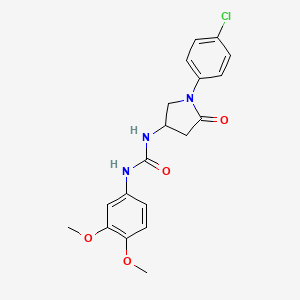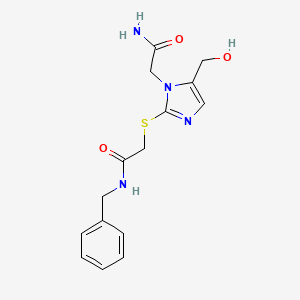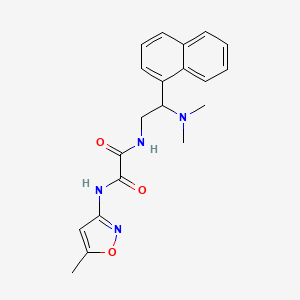![molecular formula C10H7N5 B3011928 2-Butenedinitrile, 2-amino-3-[(2-pyridinylmethylene)amino]- CAS No. 58259-75-9](/img/structure/B3011928.png)
2-Butenedinitrile, 2-amino-3-[(2-pyridinylmethylene)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butenedinitrile, 2-amino-3-[(2-pyridinylmethylene)amino]- is a chemical compound that has been studied for its potential applications in scientific research. This compound is also commonly referred to as 2-APB, and it has been the focus of numerous studies in recent years. In
Aplicaciones Científicas De Investigación
Complex Formation with Metals
Complexes of 2-Butenedinitrile, 2-amino-3-[(2-pyridinylmethylene)amino]- have been synthesized with various metals like Fe(II), Co(II), and Ni(II). These complexes show promising structural characteristics, as highlighted in the study of their crystal structure in different forms (Mazzarella et al., 1986).
Optical Ion Sensing and Electronic Structure
This compound has been used in the synthesis of Schiff bases with ferrocenyl-containing maleo- and fumaronitrile derivatives. These bases exhibit interesting redox and optical ion sensing properties, particularly for Hg2+ ions, and have been characterized using various spectroscopic techniques (Dahlby et al., 2014).
Fluorescent Probing for Hypochlorous Acid
A compound incorporating 2-Butenedinitrile, 2-amino-3-[(2-pyridinylmethylene)amino]-, has been synthesized as a fluorescent probe for hypochlorous acid. This probe has shown high selectivity and sensitivity, and its utility in bio-imaging within living cells has been demonstrated, highlighting its potential in biological and chemical sensing applications (Zhao et al., 2017).
Synthesis of Phosphorescent Complexes
This compound has been employed in the synthesis of phosphorescent six-member ring bis-cyclometalated heteroleptic iridium(III) complexes. These complexes exhibit interesting electronic and spectroscopic properties, potentially useful for surface functionalization in various applications (Volpi et al., 2012).
Formation of Heterocyclic Aromatic Amines
In the context of food chemistry, this compound has been identified as a precursor in the formation of PhIP, a mutagen found in cooked food. Understanding its role in the formation of these compounds is crucial for food safety and health (Zöchling & Murkovic, 2002).
DNA Interaction Studies
A study on a Chromium(III) complex involving this compound revealed its ability to bind to DNA, particularly in the major groove, and induce DNA cleavage. Such interactions are important in understanding the biochemical activities of metal complexes (Vijayalakshmi et al., 2000).
Propiedades
IUPAC Name |
(Z)-2-amino-3-(pyridin-2-ylmethylideneamino)but-2-enedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5/c11-5-9(13)10(6-12)15-7-8-3-1-2-4-14-8/h1-4,7H,13H2/b10-9-,15-7? |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXZOBOUYKNUEK-GEZCQDGOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=NC(=C(C#N)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C=N/C(=C(/C#N)\N)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B3011849.png)
![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-fluorophenyl)sulfonyl)ethanone](/img/structure/B3011850.png)
![N-(1,3-benzodioxol-5-yl)-2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylbutanamide](/img/structure/B3011851.png)



![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B3011856.png)
![N-[4-(morpholin-4-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B3011857.png)


![5-Oxa-2,7-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid](/img/structure/B3011862.png)

